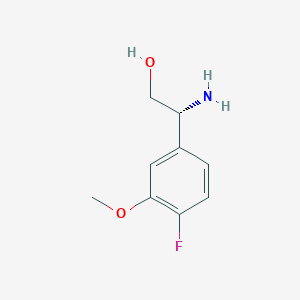![molecular formula C12H17NS B13611478 2-[2-(Methylsulfanyl)phenyl]piperidine CAS No. 526182-90-1](/img/structure/B13611478.png)
2-[2-(Methylsulfanyl)phenyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Methylsulfanyl)phenyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the methylsulfanyl group attached to the phenyl ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)phenyl]piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Suzuki–Miyaura Coupling:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Methylsulfanyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic or piperidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[2-(Methylsulfanyl)phenyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-[2-(Methylsulfanyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to a biological response. The presence of the piperidine ring and the methylsulfanyl group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
2-[2-(Methylsulfanyl)phenyl]piperidine can be compared with other piperidine derivatives:
Piperidine: The parent compound, lacking the methylsulfanyl group.
2-Phenylpiperidine: Similar structure but without the methylsulfanyl group.
This compound: Unique due to the presence of the methylsulfanyl group, which can influence its chemical and biological properties.
The presence of the methylsulfanyl group in this compound makes it distinct from other piperidine derivatives, potentially enhancing its reactivity and biological activity.
Propiedades
Número CAS |
526182-90-1 |
|---|---|
Fórmula molecular |
C12H17NS |
Peso molecular |
207.34 g/mol |
Nombre IUPAC |
2-(2-methylsulfanylphenyl)piperidine |
InChI |
InChI=1S/C12H17NS/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3 |
Clave InChI |
RNJZOAIKTCXGNG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1C2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)



![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)





